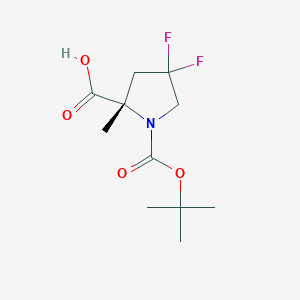
4-Isopropil-5-metilfurano-2-carbaldehído
Descripción general
Descripción
4-Isopropyl-5-methylfuran-2-carbaldehyde: is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a furan derivative, characterized by the presence of an isopropyl group and a methyl group attached to the furan ring, along with an aldehyde functional group at the 2-position .
Aplicaciones Científicas De Investigación
4-Isopropyl-5-methylfuran-2-carbaldehyde has several applications in scientific research, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5-methylfuran-2-carbaldehyde typically involves the reaction of suitable precursors under controlled conditions. One common method is the Friedel-Crafts acylation of furan derivatives using isopropyl and methyl substituents . The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of 4-Isopropyl-5-methylfuran-2-carbaldehyde may involve bulk synthesis techniques, where the reaction is scaled up using large reactors and optimized conditions to ensure high yield and purity . The process may also include purification steps such as distillation or recrystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-5-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation: 4-Isopropyl-5-methylfuran-2-carboxylic acid
Reduction: 4-Isopropyl-5-methylfuran-2-methanol
Substitution: Various substituted furan derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-5-methylfuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the furan ring may participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
- 4-Isopropyl-5-methylfuran-2-carboxylic acid
- 4-Isopropyl-5-methylfuran-2-methanol
- 4-Isopropyl-5-methylfuran-2-amine
Comparison: 4-Isopropyl-5-methylfuran-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and chemical properties compared to its analogs . For instance, the aldehyde group allows for specific oxidation and reduction reactions that are not possible with the carboxylic acid or alcohol derivatives . Additionally, the furan ring structure provides a versatile platform for further chemical modifications .
Propiedades
IUPAC Name |
5-methyl-4-propan-2-ylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)9-4-8(5-10)11-7(9)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQDZGDPNMUECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728816 | |
| Record name | 5-Methyl-4-(propan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000993-65-6 | |
| Record name | 5-Methyl-4-(propan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-Fluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400519.png)






![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)
